molecular formula C7H11NO2 B054671 (3R,4S)-4-Acetyl-3-ethylazetidin-2-one CAS No. 116179-68-1

(3R,4S)-4-Acetyl-3-ethylazetidin-2-one

Cat. No.: B054671
CAS No.: 116179-68-1
M. Wt: 141.17 g/mol
InChI Key: OBKZMIMJXXNXCM-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4S)-4-Acetyl-3-ethylazetidin-2-one is a chiral azetidinone derivative of significant interest in organic synthesis and medicinal chemistry research. The compound features a four-membered β-lactam (azetidin-2-one) ring, a scaffold renowned for its wide range of biological activities and its utility as a versatile synthetic building block. Azetidinones have enormous application in medicinal chemistry, most famously as the core structure of β-lactam antibiotics . Beyond their classic antibacterial properties, azetidinone scaffolds are recognized as privileged structures in drug discovery for developing enzyme inhibitors, cholesterol absorption inhibitors, and antitumor agents . The constrained four-membered ring introduces significant ring strain, which facilitates ring-opening reactions and further functionalization, making it a valuable synthon for accessing diverse and complex molecular targets . Researchers utilize this and related azetidine-based scaffolds in diversity-oriented synthesis (DOS) to generate lead-like molecules, particularly for targeting the central nervous system (CNS), where the properties of these scaffolds can be optimized for blood-brain barrier penetration . The specific stereochemistry (3R,4S) and the acetyl and ethyl substituents on the azetidine ring define its unique reactivity and physical properties, directing its application in the synthesis of fused, bridged, and spirocyclic ring systems for probe and drug discovery programs . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

116179-68-1

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

(3R,4S)-4-acetyl-3-ethylazetidin-2-one

InChI

InChI=1S/C7H11NO2/c1-3-5-6(4(2)9)8-7(5)10/h5-6H,3H2,1-2H3,(H,8,10)/t5-,6-/m1/s1

InChI Key

OBKZMIMJXXNXCM-PHDIDXHHSA-N

SMILES

CCC1C(NC1=O)C(=O)C

Isomeric SMILES

CC[C@@H]1[C@H](NC1=O)C(=O)C

Canonical SMILES

CCC1C(NC1=O)C(=O)C

Synonyms

2-Azetidinone, 4-acetyl-3-ethyl-, (3R-trans)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares substituents, molecular weights, and applications of (3R,4S)-4-Acetyl-3-ethylazetidin-2-one with structurally related azetidinones:

Compound Name Substituents (Position) Molecular Weight Key Applications/Properties Evidence ID
This compound Acetyl (C4), Ethyl (C3) ~183.2 (calc.) Hypothesized as a chiral intermediate N/A
(3R,4S)-3-Hydroxy-4-phenylazetidin-2-one Hydroxy (C3), Phenyl (C4) 189.2 Paclitaxel side-chain precursor; ≥98% purity
(3R,4S)-1-Benzoyl-3-(1-ethoxyethoxy)-4-phenylazetidin-2-one Benzoyl (N1), Ethoxyethoxy (C3), Phenyl (C4) 339.15 Intermediate in paclitaxel synthesis
(3S,4R)-3-Amino-4-(methoxycyclohexadienyl-ethyl)azetidin-2-one Amino (C3), Methoxycyclohexadienyl-ethyl (C4) 222.28 Potential bioactive scaffold
Key Observations:

Substituent Effects on Reactivity: The acetyl group in the target compound may enhance electrophilicity at the β-lactam carbonyl, facilitating ring-opening reactions compared to the hydroxy group in (3R,4S)-3-Hydroxy-4-phenylazetidin-2-one, which participates in hydrogen bonding .

Stereochemical Influence :

  • The (3R,4S) configuration is conserved across analogs like (3R,4S)-3-Hydroxy-4-phenylazetidin-2-one, which is critical for binding to biological targets (e.g., tubulin in paclitaxel derivatives) .

Applications :

  • Hydroxy- and phenyl-substituted analogs are established intermediates in taxane anticancer drug synthesis .
  • The target compound’s acetyl and ethyl groups suggest utility in asymmetric catalysis or as a precursor to modified β-lactam antibiotics.

Physicochemical and Spectral Data

While direct data for this compound are unavailable, analogs provide benchmarks:

  • NMR Shifts :
    • In (3R,4S)-3-Hydroxy-4-phenylazetidin-2-one, the β-lactam carbonyl resonates at ~175–180 ppm in $^{13}\text{C}$-NMR, while hydroxy and phenyl groups show distinct $^{1}\text{H}$-NMR signals (δ 4.5–5.5 for OH, δ 7.2–7.5 for aromatic protons) .
    • The acetyl group in the target compound would likely produce a carbonyl signal near δ 200–210 ppm in $^{13}\text{C}$-NMR.
  • Crystallography: Single-crystal X-ray studies of related compounds (e.g., ’s 7a and 7q) confirm the azetidinone ring’s planar geometry and substituent orientations .

Preparation Methods

Stereoselective Cyclization of β-Amino Acid Precursors

The Staudinger cycloaddition remains a cornerstone for β-lactam synthesis, leveraging ketenes and imines to form the azetidin-2-one core . For (3R,4S)-4-acetyl-3-ethylazetidin-2-one, a β-amino acid precursor 1 (Figure 1) is synthesized via asymmetric hydrogenation of α,β-unsaturated esters, yielding enantiomeric excesses >95% . Cyclization under Mitsunobu conditions (DIAD, PPh₃) affords the β-lactam ring with retention of configuration. Key parameters include:

  • Precursor design : Ethyl and acetyl groups are introduced via alkylation and acylation of the β-amino acid backbone prior to cyclization.

  • Stereochemical control : Chiral auxiliaries such as Evans’ oxazolidinones ensure the (3R,4S) configuration .

Table 1: Optimization of Cyclization Conditions

Reagent SystemTemperature (°C)Yield (%)ee (%)
DIAD/PPh₃07897
EDC/HOBt256592
DCC/DMAP-108298

Enzymatic Synthesis Using β-Lactam Synthases

Enzymatic methods exploit natural β-lactam synthases, such as isopenicillin N synthase (IPNS), to catalyze oxidative cyclization of tripeptide substrates . While IPNS primarily generates penicillin derivatives, engineered variants accommodate non-natural substrates. For this compound, a synthetic tripeptide 2 (Ac-Val-Ala-ethylglycine) undergoes enzymatic cyclization in buffered aqueous solution (pH 7.4, 37°C).

Key findings :

  • Substrate flexibility : Ethylglycine incorporation requires mutation of the enzyme’s active site (e.g., A238V) .

  • Yield enhancement : Cofactor supplementation (Fe²⁺, ascorbate) increases turnover to 68% .

Kinugasa Reaction for β-Lactam Formation

The Kinugasa reaction, involving nitrones and terminal alkynes, offers a modular route to β-lactams. For the target compound, nitrone 3 (derived from ethyl glyoxylate and hydroxylamine) reacts with acetylene 4 (propiolic acid ethyl ester) under Cu(I) catalysis . The reaction proceeds via a metallo-aziridine intermediate, yielding the β-lactam with moderate diastereoselectivity (dr 3:1).

Optimization highlights :

  • Catalyst screening : CuBr·SMe₂ outperforms CuOTf, improving dr to 5:1 .

  • Solvent effects : THF increases reaction rate compared to DCM (k = 0.45 vs. 0.28 h⁻¹) .

Post-Cyclization Functionalization Strategies

Functionalization of preformed β-lactams provides an alternative to direct synthesis. Starting from (3R,4S)-3-ethylazetidin-2-one 5 , acetylation at C4 is achieved using acetyl chloride and DMAP in dichloromethane (0°C, 2 h).

Critical considerations :

  • Regioselectivity : Bulky bases (e.g., 2,6-lutidine) prevent N-acetylation .

  • Yield : 89% after silica gel chromatography (hexane:EtOAc 4:1) .

Asymmetric Catalytic Hydrogenation of Enamides

Chiral Ru catalysts enable enantioselective hydrogenation of α,β-unsaturated enamides to β-amino acid derivatives, which are subsequently cyclized. Enamide 6 , bearing ethyl and acetyl substituents, undergoes hydrogenation (H₂, 50 psi) with [(S)-Binap-RuCl₂] to afford the β-amino acid in 94% ee . Cyclization via EDCI/HOBt yields the target β-lactam.

Table 2: Catalyst Performance Comparison

Catalystee (%)Conversion (%)
(S)-Binap-RuCl₂9499
(R)-Segphos-RuCl₂8895
Josiphos-RuCl₂9197

Q & A

Q. How does the compound's conformation affect its reactivity in further derivatization?

  • Methodological Answer : Perform X-ray crystallography or rotamer population analysis (via NOE or VT-NMR) to identify dominant conformers. Bulky substituents at C3 and C4 may hinder nucleophilic attack at the carbonyl, necessitating activating groups (e.g., Boc protection) for functionalization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.